Boc-OSu

Catalog No.
S662670
CAS No.
13139-12-3
M.F
C9H13NO5
M. Wt
215.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-OSu

CAS Number

13139-12-3

Product Name

Boc-OSu

IUPAC Name

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C9H13NO5

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3

InChI Key

VTGFSVGZCYYHLO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O

Peptide Synthesis

  • Boc-carbonate is a key reagent in solid-phase peptide synthesis (SPPS) for protecting the alpha-amino group (N-terminus) of amino acids during peptide chain assembly. PubChem tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-2_5-dioxopyrrolidin-1-yl-carbonate
  • The Boc group (tert-butyloxycarbonyl) introduced by Boc-carbonate is stable under various reaction conditions used for peptide bond formation but can be selectively removed under mild acidic conditions to reveal the free amino group for further chain elongation. ScienceDirect Boc protection

Protecting Groups

  • Beyond peptide synthesis, Boc-carbonate can be used as a temporary protecting group for other functionalities like hydroxyl groups in organic molecules.
  • The Boc group offers advantages due to its stability under basic and nucleophilic reaction conditions, allowing selective modification of other parts of the molecule. Royal Society of Chemistry Boc protecting group

Research on Bioactive Molecules

  • Boc-carbonate can be a helpful tool in the synthesis of bioactive molecules like peptides with potential therapeutic applications.
  • Researchers utilize Boc chemistry to create novel peptide sequences and study their biological properties.

Boc-OSu, or tert-butyl N-succinimidyl carbonate, is a chemical compound widely utilized as a reagent in peptide synthesis. It serves as a selective protecting group for amino acid amine functionalities, forming a stable carbamate when reacted with amines in the presence of a base. This stabilization prevents undesired reactions during peptide synthesis, making it an essential tool for chemists working in the field of organic synthesis and biochemistry. The molecular formula of Boc-OSu is C₉H₁₃N₁O₅, and it has a molecular weight of 215.2 g/mol .

Boc-Succincarbonate acts as a two-part protecting group. The succinimide ring reacts with the carboxylic acid to form a mixed anhydride, which activates the carbonyl carbon for nucleophilic attack. The bulky tert-Butyl group hinders undesired reactions with the protected carboxylic acid [].

While specific data on toxicity is limited, Boc-Succincarbonate should be handled with care as it may be irritating to the skin, eyes, and respiratory system. It is recommended to wear gloves, safety glasses, and a fume hood when handling this compound [].

Boc-OSu participates in several key reactions, primarily involving the protection and subsequent deprotection of amine groups in amino acids. Its mechanism involves the formation of a covalent bond with the amine group, effectively blocking its reactivity until the deprotection step is initiated. This reaction is crucial for the stepwise synthesis of peptides, allowing for precise control over the sequence and structure of the resulting compounds .

General Reaction Scheme

  • Protection Step:
    R NH2+Boc OSuR NH Boc+OSu\text{R NH}_2+\text{Boc OSu}\rightarrow \text{R NH Boc}+\text{OSu}
    Here, R-NH₂ represents an amine group from an amino acid.
  • Deprotection Step:
    R NH Boc+H2OR NH2+Boc OH\text{R NH Boc}+\text{H}_2\text{O}\rightarrow \text{R NH}_2+\text{Boc OH}
    This step regenerates the free amine.

The synthesis of Boc-OSu can be achieved through various methods. One common approach involves reacting tert-butyl dicarbonate with succinimide under controlled conditions to yield Boc-OSu:

  • Starting Materials:
    • Tert-butyl dicarbonate
    • Succinimide
  • Reaction Conditions:
    • Solvent: Typically an organic solvent like dichloromethane or tetrahydrofuran.
    • Temperature: Room temperature or slightly elevated temperatures may be used.
    • Time: Reaction times can vary from several hours to overnight.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels .

Boc-OSu is primarily used in peptide synthesis due to its effectiveness as a protecting group. Its applications include:

  • Peptide Synthesis: Facilitating the construction of complex peptides by protecting reactive amines during multi-step synthesis.
  • Drug Development: Serving as an intermediate in synthesizing pharmaceuticals that require specific peptide sequences.
  • Bioconjugation: Enabling the attachment of peptides to other biomolecules for therapeutic and diagnostic purposes.

Studies involving Boc-OSu focus on its role in facilitating peptide bond formation and its impact on the stability and reactivity of amino acids during synthesis. The interactions between Boc-OSu and various amino acids have been characterized to optimize conditions for peptide assembly and improve yields .

Boc-OSu belongs to a class of compounds known as N-protected amino acid derivatives. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
Boc-Ala-OSuUsed for alanine derivatives; less steric hindrance
Boc-Lys(Boc)-OSuKey intermediate in synthesizing Lisdexamfetamine; contains additional protection groups
Boc-Phe-OSuUtilized in synthesizing phenylalanine derivatives; enhances aromatic interactions
Fmoc-OSuAnother protecting group that allows for different reactivity profiles; used in solid-phase peptide synthesis
Acetyl-OSuProvides alternative acylation options; less steric bulk than Boc groups

Boc-OSu's uniqueness lies in its balance between steric hindrance and reactivity, making it particularly suitable for complex peptide synthesis where precise control is required .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-12-3

Wikipedia

Tert-Butyl N-succinimidyl carbonate

General Manufacturing Information

Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester: INACTIVE

Dates

Modify: 2023-08-15

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